molecular formula C5H5BrClN3 B2362134 3-Bromo-5-chloro-2-hydrazinylpyridine CAS No. 1289113-27-4

3-Bromo-5-chloro-2-hydrazinylpyridine

Cat. No.: B2362134
CAS No.: 1289113-27-4
M. Wt: 222.47
InChI Key: DKXCKMCHKMUUNB-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-hydrazinylpyridine is a heterocyclic organic compound with the molecular formula C5H5BrClN3 It is a derivative of pyridine, featuring bromine and chlorine substituents at the 3 and 5 positions, respectively, and a hydrazinyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-hydrazinylpyridine typically involves the halogenation of pyridine derivatives followed by the introduction of the hydrazinyl group. One common method includes the reaction of 3-bromo-5-chloropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-hydrazinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different hydrazine derivatives .

Scientific Research Applications

3-Bromo-5-chloro-2-hydrazinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-hydrazinylpyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine and chlorine substituents can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-5-hydrazinylpyridine
  • 5-Bromo-3-chloro-2-hydrazinylpyridine
  • 3-Chloro-2-hydrazinylpyridine

Uniqueness

3-Bromo-5-chloro-2-hydrazinylpyridine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and hydrazinyl groups provides a distinct set of properties that can be exploited in various applications .

Properties

IUPAC Name

(3-bromo-5-chloropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXCKMCHKMUUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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